Medratriene
Description
Properties
Molecular Formula |
C22H28O3 |
|---|---|
Molecular Weight |
340.5 g/mol |
IUPAC Name |
(6S,8S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-6,10,13-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H28O3/c1-13-11-16-17(20(3)8-5-15(24)12-19(13)20)6-9-21(4)18(16)7-10-22(21,25)14(2)23/h5-6,8,12-13,16,18,25H,7,9-11H2,1-4H3/t13-,16+,18-,20+,21-,22-/m0/s1 |
InChI Key |
VQYVJYDEJCXHGR-JRMUFCLDSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(CC=C2[C@@]4(C1=CC(=O)C=C4)C)C)(C(=O)C)O |
Canonical SMILES |
CC1CC2C3CCC(C3(CC=C2C4(C1=CC(=O)C=C4)C)C)(C(=O)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Medratriene involves multiple steps, starting from basic steroidal precursors. The key steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.
Bromination: Addition of a bromine atom to the molecule.
Methylation: Introduction of a methyl group to enhance the compound’s stability and reactivity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors. The process is carefully monitored to ensure the purity and consistency of the final product. Quality control measures include chromatographic techniques to verify the compound’s structure and purity .
Chemical Reactions Analysis
Types of Reactions
Medratriene undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of bromine with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic reagents such as sodium methoxide or potassium cyanide are employed.
Major Products
The major products formed from these reactions include various hydroxylated, methylated, and substituted derivatives of this compound, which are useful in further synthetic applications and research .
Scientific Research Applications
Medratriene has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in chromatographic techniques to ensure the purity of other compounds.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Mechanism of Action
The mechanism of action of Medratriene involves its interaction with specific molecular targets and pathways. It primarily acts by:
Binding to Receptors: Interacting with steroid receptors to modulate gene expression.
Enzyme Inhibition: Inhibiting specific enzymes involved in steroid metabolism.
Signal Transduction: Affecting signaling pathways that regulate cellular functions
Comparison with Similar Compounds
Medratriene is unique compared to other similar compounds due to its specific structure and functional groups. Similar compounds include:
Fluorometholone: A corticosteroid used in ophthalmology.
Prednisolone: Another corticosteroid with anti-inflammatory properties.
Dexamethasone: A potent anti-inflammatory and immunosuppressant
This compound stands out due to its specific hydroxylation and bromination patterns, which confer unique chemical and biological properties .
Biological Activity
Medratriene is a compound that has garnered attention in the field of pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its interactions with various biological systems, potential therapeutic applications, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by its unique steroidal structure, which allows it to interact with various receptors and enzymes in biological systems. The synthesis of this compound typically involves several key steps starting from basic steroidal precursors. Industrial production often utilizes automated reactors to ensure high purity and consistency in the final product.
Biological Activities
This compound exhibits a range of biological activities that are currently under investigation. These include:
- Receptor Interactions : this compound has been shown to bind to steroid receptors, influencing gene expression and potentially modulating metabolic pathways. This binding affinity suggests that it may play a role in conditions influenced by steroid hormones.
- Enzyme Inhibition : The compound has demonstrated the ability to inhibit specific enzymes involved in steroid metabolism, indicating potential therapeutic applications in metabolic disorders.
- Cellular Signaling Modulation : Research indicates that this compound may alter signaling pathways by modulating receptor activity or inhibiting enzyme functions critical to steroid metabolism. This interaction profile suggests its utility in therapeutic contexts where modulation of these pathways is beneficial.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound. Here are some notable findings:
Table 1: Summary of Biological Activities of this compound
| Activity Type | Description | Reference |
|---|---|---|
| Receptor Binding | Affinity for steroid receptors affecting gene expression | |
| Enzyme Inhibition | Inhibition of enzymes involved in steroid metabolism | |
| Signaling Pathway Modulation | Alteration of cellular signaling pathways |
Case Study 1: Therapeutic Potential in Metabolic Disorders
A recent study investigated the effects of this compound on metabolic pathways related to obesity and diabetes. The results indicated that this compound administration led to significant changes in glucose metabolism and lipid profiles in animal models, suggesting its potential as a therapeutic agent for metabolic disorders.
Case Study 2: Anti-inflammatory Properties
Another study focused on the anti-inflammatory properties of this compound. It was found that the compound could reduce levels of pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
